Lipophilicity (XLogP3) Comparison
The computed XLogP3 value of 1-(butoxymethyl)-3-octadecylurea is 9.4 [1], compared to 7.0 for the simpler mono‑alkyl analog N‑octadecylurea (octadecylurea, CAS 2158‑08‑9) [2] and approximately 17 for the fully symmetric 1,3‑dioctadecylurea (CAS 4051‑66‑5) [3]. The target compound thus occupies a distinct intermediate lipophilicity window—approximately 2.4 log units higher than N‑octadecylurea and roughly 7.6 log units lower than 1,3‑dioctadecylurea—providing a unique hydrophilic–lipophilic balance not achievable with either analog.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 9.4 |
| Comparator Or Baseline | N‑Octadecylurea XLogP3 = 7.0; 1,3‑Dioctadecylurea XLogP3 ≈ 17 |
| Quantified Difference | ΔXLogP3 = +2.4 vs. N‑octadecylurea; ΔXLogP3 = –7.6 vs. 1,3‑dioctadecylurea |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021/2025 release); values represent the logarithm of the octanol–water partition coefficient. |
Why This Matters
The intermediate logP directly affects partitioning behavior in biphasic systems, surfactant packing at interfaces, and membrane permeability—making 1-(butoxymethyl)-3-octadecylurea the preferred candidate when a logP of ~9 is required, as opposed to the lower (7.0) or higher (~17) alternatives.
- [1] PubChem. (2025). Compound Summary: 1-(Butoxymethyl)-3-octadecylurea, CID 3024227. National Library of Medicine. View Source
- [2] Molbase. (n.d.). Octadecylurea (CAS 2158-08-9) – LogP. Molbase Compound Database. View Source
- [3] PubChem. (2025). Compound Summary: 1,3-Dioctadecylurea, CID 4192831. National Library of Medicine. View Source
